molecular formula C9H10FN B584686 3-(3-Fluorophenyl)azetidine CAS No. 1203798-80-4

3-(3-Fluorophenyl)azetidine

Cat. No.: B584686
CAS No.: 1203798-80-4
M. Wt: 151.184
InChI Key: ZXSOUXUQIJCRTE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)azetidine is a four-membered heterocyclic compound containing a fluorine atom attached to the phenyl ring Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluorobenzylamine with a suitable electrophile, such as an alkyl halide, under basic conditions to form the azetidine ring. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated azetidine derivatives .

Scientific Research Applications

3-(3-Fluorophenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards these targets. The ring strain in the azetidine structure also contributes to its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and stability. The combination of the azetidine ring and the fluorophenyl group makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(3-fluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSOUXUQIJCRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716929
Record name 3-(3-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203798-80-4
Record name 3-(3-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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